

charge transport characteristics of pristine violanthrone

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Compound of Interest

Compound Name: *Violanthrone*

Cat. No.: B7798473

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An In-depth Technical Guide to the Charge Transport Characteristics of **Violanthrone**

Introduction

Violanthrone, a large polycyclic aromatic hydrocarbon, is recognized as a significant organic compound, primarily utilized as a vat dye.^[1] Its extensive π -conjugated system suggests considerable potential as an organic semiconductor for applications in electronic devices.^{[2][3]} However, publicly accessible research on the charge transport properties of pristine **violanthrone** is notably scarce. The majority of contemporary research focuses on solution-processable **violanthrone** derivatives, which have been functionalized to improve solubility and tune their electronic properties.

This technical guide provides a comprehensive overview of the charge transport characteristics of **violanthrone**, drawing heavily on the available data from its functionalized derivatives. It is intended for researchers, materials scientists, and professionals in drug development who may utilize such molecules as functional components. The guide details the quantitative charge transport parameters, outlines the experimental and computational protocols used for their characterization, and explores the critical relationship between molecular structure and electronic performance.

Charge Transport Properties of **Violanthrone** Derivatives

Experimental studies consistently demonstrate that **violanthrone** derivatives behave as p-type semiconductors, meaning that the primary charge carriers are holes.[4][5] The charge transport efficiency, quantified by hole mobility (μ_h), is profoundly influenced by the molecular structure, particularly the nature of attached alkyl side chains and the use of electron-withdrawing groups.[4][6] These modifications directly impact the solid-state packing and intermolecular π - π stacking, which are crucial for efficient charge transport.[3]

Quantitative Data Summary

The following tables summarize the key charge transport and electronic properties reported for various dicyanomethylene-functionalised **violanthrone** derivatives.

Table 1: Organic Field-Effect Transistor (OFET) Characteristics of **Violanthrone** Derivatives

Compound ID	Substituent Side Chain	Hole Mobility (μ_h) [cm ² /Vs]	Measurement Technique
Derivative 3a	Branched (2-ethylhexyl)	3.62×10^{-6}	OFET
Derivative 3b	Linear (n-octyl)	1.07×10^{-2}	OFET
Derivative 3c	Linear	1.21×10^{-3}	OFET
Precursor 2b	-	$\sim 1.7 \times 10^{-4}$ (Derived from 60-fold improvement for 3b)	OFET

Data sourced from multiple studies on functionalized **violanthrone**.[2][4][6]

Table 2: Electrochemical and Optical Properties of **Violanthrone** Derivatives

Compound ID	Ionization Energy (IE) / HOMO [eV]	Electron Affinity (EA) / LUMO [eV]	Fundamental Band Gap (Efund) [eV]
Derivative 3a	-5.38	-4.11	1.27
Derivative 3b	-5.34	-4.09	1.25
Derivative 3c	-5.40	-4.15	1.25

These values were determined through electrochemical measurements.[\[2\]](#)

Table 3: Comparative Hole Mobilities of Organic Semiconductors

Material Class	Specific Compound	Hole Mobility (μ h) [cm 2 /Vs]	Measurement Technique
Violanthrone Derivative	Dicyanomethylene-functionalised (linear chains)	1.07×10^{-2}	OFET
Acenes (p-type)	Pentacene (Thin Film)	~0.1 - 1.5	OFET
Acenes (p-type)	Rubrene (Single Crystal)	~10 - 40	OFET, TOF

Comparative data provides context for the performance of **violanthrone** derivatives.[\[7\]](#)[\[8\]](#)

Experimental Protocols

The characterization of charge transport in organic semiconductors relies on several key experimental techniques. The protocols for the most common methods are detailed below.

Organic Field-Effect Transistor (OFET) Fabrication and Measurement

OFETs are the primary device architecture used to evaluate the charge carrier mobility of **violanthrone** derivatives.[\[4\]](#) A typical bottom-gate, bottom-contact configuration is employed.

Detailed Protocol:

- Substrate Preparation: Prefabricated, heavily n-doped Si wafers with a thermally grown SiO_2 dielectric layer (typically 230 nm) are used as the substrate. The Si acts as the gate electrode.
- Source-Drain Electrodes: Interdigitated source and drain electrodes (e.g., 30 nm Au with a 10 nm ITO adhesion layer) are pre-patterned onto the SiO_2 layer. Channel lengths typically range from 2.5 to 20 μm .^[2]
- Active Layer Deposition: The **violanthrone** derivative is dissolved in a suitable organic solvent (e.g., chloroform). A thin film of the material is then deposited onto the substrate via spin-coating.
- Thermal Annealing: The device is often annealed at an optimized temperature to improve the crystallinity and molecular ordering of the organic film, which is crucial for enhancing mobility.
^[7]
- Measurement: The device is placed in a probe station, often under an inert atmosphere or vacuum. Electrical characteristics (output and transfer curves) are measured using a semiconductor parameter analyzer.
- Mobility Calculation: The field-effect mobility (μ) is calculated from the transfer characteristics in the saturation regime using the following equation: $I_{DS} = (W / 2L) * C_i * \mu * (V_G - V_T)^2$ where I_{DS} is the drain-source current, W and L are the channel width and length, C_i is the capacitance per unit area of the dielectric, V_G is the gate voltage, and V_T is the threshold voltage.



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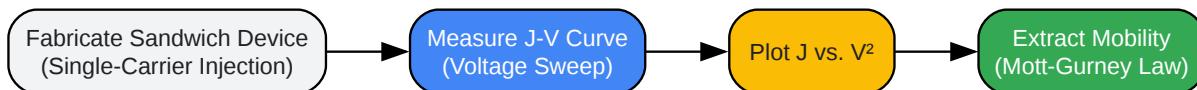
OFET Fabrication and Measurement Workflow.

Space-Charge-Limited Current (SCLC) Method

The SCLC method is used to determine the bulk charge carrier mobility in a single-carrier device.^{[9][10]}

Detailed Protocol:

- Device Fabrication: A single-carrier "sandwich" device is fabricated. The **violanthrone** layer is placed between two electrodes. The work functions of the electrodes are chosen to ensure the efficient injection of only one type of charge carrier (holes for p-type **violanthrone**).
- I-V Measurement: The current density (J) is measured as a function of the applied voltage (V) across the device.
- Mobility Extraction: At higher voltages, the injected charge density exceeds the intrinsic carrier density, and the current becomes space-charge limited. In this trap-free regime, the J-V relationship is described by the Mott-Gurney law:[10][11] $J = (9/8) * \epsilon_0 * \epsilon_r * \mu * (V^2/L^3)$ where ϵ_0 is the permittivity of free space, ϵ_r is the relative permittivity of the material, μ is the mobility, and L is the film thickness. By plotting J versus V^2 , the mobility can be extracted from the slope of the linear region.[7]



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Space-Charge-Limited Current (SCLC) Measurement Workflow.

Computational Modeling Protocols

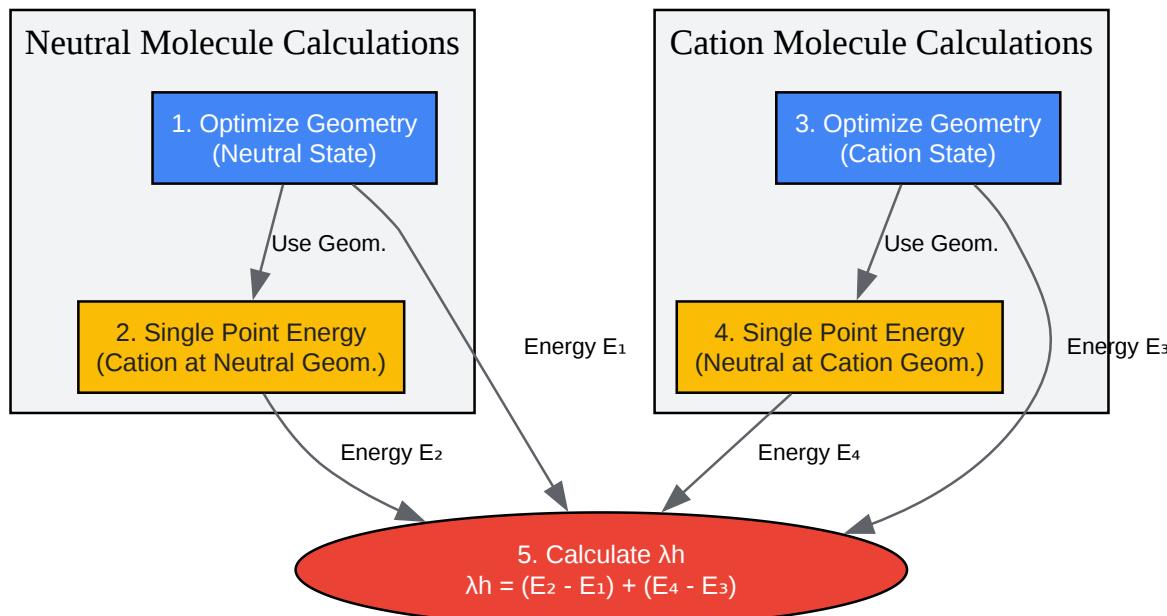
Density Functional Theory (DFT) is a powerful tool for predicting the intrinsic charge transport properties of organic molecules by calculating key parameters like reorganization energy and electronic coupling (transfer integral).[11][12]

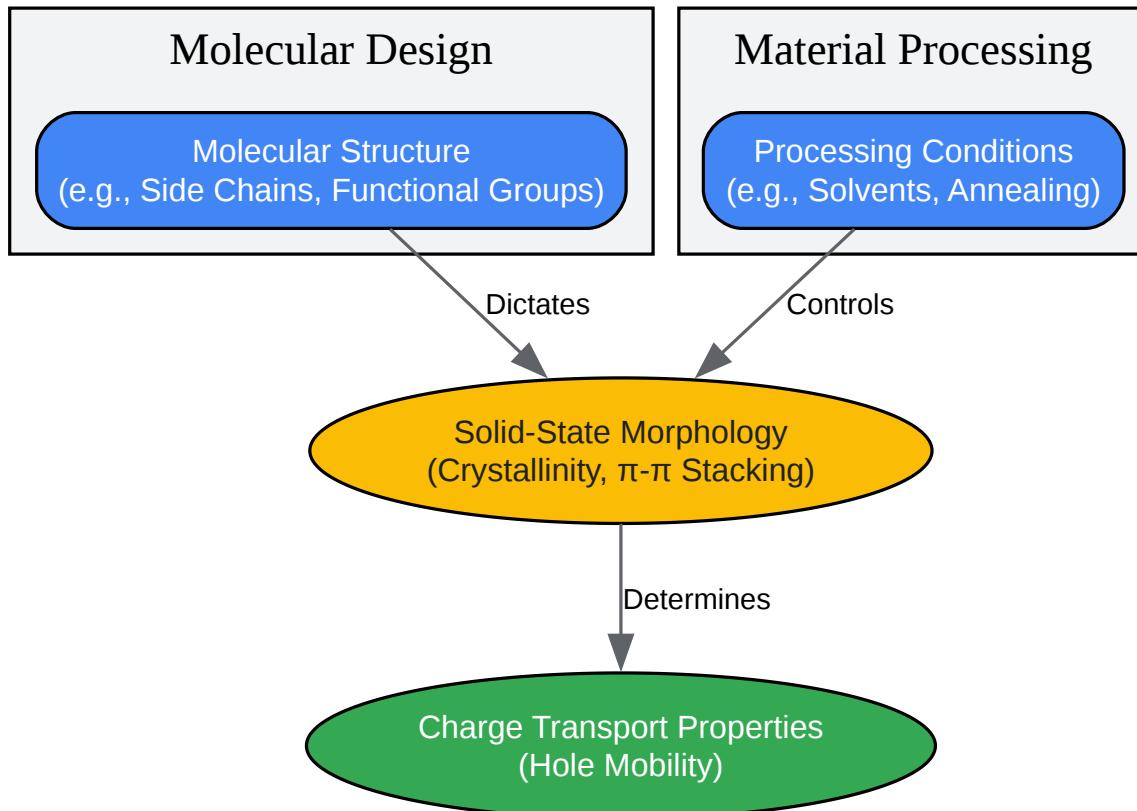
Reorganization Energy (λ) Calculation

The reorganization energy is the energy required for a molecule to adjust its geometry after a charge is added or removed. A lower reorganization energy generally corresponds to higher mobility.

Detailed Protocol (for Hole Transport):

- Geometry Optimization (Neutral): Optimize the geometry of the neutral **violanthrone** molecule. Extract the total electronic energy ($E_N(opt)$).
- Single Point Energy (Cation at Neutral Geometry): Using the optimized neutral geometry, perform a single-point energy calculation for the cation (positive charge, doublet spin state). Extract the total electronic energy ($E_C(N_{opt})$).
- Geometry Optimization (Cation): Optimize the geometry of the cation. Extract the total electronic energy ($E_C(opt)$).
- Single Point Energy (Neutral at Cation Geometry): Using the optimized cation geometry, perform a single-point energy calculation for the neutral molecule. Extract the total electronic energy ($E_N(C_{opt})$).
- Calculate λh : The hole reorganization energy (λh) is calculated as: $\lambda h = (E_C(N_{opt}) - E_N(opt)) + (E_N(C_{opt}) - E_C(opt))$





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References

- 1. Violanthrone - Wikipedia [en.wikipedia.org]
- 2. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]
- 5. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic field-effect transistors using single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
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